REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[N+:10]([O-:12])=[O:11])[CH2:5]O.CN(C=O)C.S(Cl)([Cl:20])=O>C1(C)C=CC=CC=1>[CH3:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[N+:10]([O-:12])=[O:11])[CH2:5][Cl:20]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(CO)C=CC1[N+](=O)[O-]
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under heating
|
Type
|
TEMPERATURE
|
Details
|
with reflux for 3 hours
|
Duration
|
3 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(CCl)C=CC1[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |